molecular formula C10H9NO2 B8507771 7-Acetyloxindole CAS No. 104019-21-8

7-Acetyloxindole

Cat. No. B8507771
M. Wt: 175.18 g/mol
InChI Key: HZNHRGBBFZXLTD-UHFFFAOYSA-N
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Patent
US04644005

Procedure details

To a solution of 12.57 g. (79 mmoles) of 7-acetylindole in 187 ml. of methylene chloride was added 11.07 g. (82.9 mmoles) of N-chlorosuccinimide and the reaction allowed to stir at room temperature for 2 hours. The solvent was removed in vacuo and the residue treated with 155 ml. of acetic acid and heated to 80° C. Phosphoric acid (80 ml.) was added and the reaction mixture heated to reflux for 9 hours. The mixture was cooled, the acetic acid removed under vacuum and the residue poured into 500 ml. of ice and water. The product was extracted with methylene chloride, 11.91 g. (65% yield), 174°-175° C.
Quantity
79 mmol
Type
reactant
Reaction Step One
Quantity
82.9 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[CH:9]2)(=[O:3])[CH3:2].ClN1C(=[O:19])CCC1=O>C(Cl)Cl>[C:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][C:10](=[O:19])[CH2:9]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
79 mmol
Type
reactant
Smiles
C(C)(=O)C=1C=CC=C2C=CNC12
Step Two
Name
Quantity
82.9 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 155 ml
TEMPERATURE
Type
TEMPERATURE
Details
of acetic acid and heated to 80° C
ADDITION
Type
ADDITION
Details
Phosphoric acid (80 ml.) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the acetic acid removed under vacuum
ADDITION
Type
ADDITION
Details
the residue poured into 500 ml
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride, 11.91 g
CUSTOM
Type
CUSTOM
Details
(65% yield), 174°-175° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(=O)C=1C=CC=C2CC(NC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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